molecular formula C22H27ClN2O2 B14985019 N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide

Cat. No.: B14985019
M. Wt: 386.9 g/mol
InChI Key: JHFKUPIGYPUIBM-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the dimethylphenoxy group: This can be done through nucleophilic substitution reactions.

    Final coupling: The final step involves coupling the intermediate compounds under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but with slight modifications, which can influence their chemical and biological properties.

    Phenoxyacetamide derivatives: These compounds share the phenoxyacetamide core structure but differ in their substituents, leading to different activities and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C22H27ClN2O2

Molecular Weight

386.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-2-(3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C22H27ClN2O2/c1-16-11-17(2)13-18(12-16)27-15-22(26)24-14-21(25-9-5-6-10-25)19-7-3-4-8-20(19)23/h3-4,7-8,11-13,21H,5-6,9-10,14-15H2,1-2H3,(H,24,26)

InChI Key

JHFKUPIGYPUIBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NCC(C2=CC=CC=C2Cl)N3CCCC3)C

Origin of Product

United States

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